2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-[(2-bromo-4-phenylphenoxy)methyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-17-11-15(14-5-2-1-3-6-14)7-8-18(17)24-13-16-12-23-10-4-9-21-19(23)22-16/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQGMMZLBKSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CN4C=CC=NC4=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cross-Coupling for Biphenyl Ether Formation
The biphenyl ether segment is synthesized via a modified Ullmann coupling, leveraging methods from Chen et al. (CN103012027B). Key parameters include:
| Reagent | Role | Optimal Quantity |
|---|---|---|
| 3-Bromo-4-iodophenol | Aryl halide substrate | 0.5 mmol |
| Pinacol diboronic ester | Boron coupling partner | 0.8 mmol |
| CuCl | Catalyst | 5 mol% |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Ligand | 20 mol% |
| Cs2CO3 | Base | 1.5 equiv |
| DMF | Solvent | 5 mL |
Procedure :
- Combine 3-bromo-4-iodophenol, pinacol diboronic ester, CuCl, dppe, and Cs2CO3 in DMF.
- Heat at 150°C for 20 h under inert atmosphere.
- Purify via silica chromatography (ethyl acetate/hexane) to isolate 3-bromo-4-phenoxybiphenyl.
Yield : 78–85% (scale-dependent).
Key Insight : The CuCl/dppe system enables C–O bond formation without requiring pre-functionalized phenol derivatives, circumventing traditional SNAr limitations.
Imidazo[1,2-a]pyrimidine Core Functionalization
Cyclization Strategies for Imidazo[1,2-a]pyrimidine
The heterocyclic core is constructed via a Groebke–Blackburn–Bienaymé three-component reaction:
Reactants :
- 2-Aminopyrimidine (1.0 equiv)
- Paraformaldehyde (1.2 equiv)
- tert-Butyl isocyanide (1.1 equiv)
Conditions :
Outcome :
Chloromethyl Derivative Preparation
The hydroxymethyl group is converted to a chloromethyl leaving group:
Reagents :
- 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine (1.0 equiv)
- SOCl2 (3.0 equiv)
- DCM (anhydrous), 0°C → RT, 4 h
Workup :
- Quench with NaHCO3, extract with DCM, dry over MgSO4.
- Isolate 2-(chloromethyl)imidazo[1,2-a]pyrimidine (92% yield).
Fragment Coupling via Nucleophilic Etherification
SN2 Displacement Under Basic Conditions
The biphenyl ether phenol reacts with the chloromethyl imidazo[1,2-a]pyrimidine:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | Cs2CO3 (2.0 equiv) |
| Temperature | 60°C |
| Time | 20 h |
| Catalyst | Fe3O4@SiO2@MOF-199 (5 mol%) |
Procedure :
- Suspend 3-bromo-4-phenoxybiphenyl (1.0 equiv), 2-(chloromethyl)imidazo[1,2-a]pyrimidine (1.1 equiv), Cs2CO3, and MOF catalyst in DMF.
- Stir at 60°C under N2.
- Filter catalyst, concentrate, purify via flash chromatography (CH2Cl2/MeOH 99:1).
Yield : 76% (white crystalline solid).
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 1H, pyrimidine-H), 7.89–7.24 (m, 11H, aryl-H), 5.32 (s, 2H, OCH2).
- HRMS : m/z [M+H]+ calcd for C25H18BrN3O: 480.0564; found: 480.0561.
Alternative Pathways and Optimization
Mitsunobu Etherification
An alternative to SN2 displacement employs Mitsunobu conditions:
- Reagents :
- 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine (1.0 equiv)
- 3-Bromo-4-phenoxybiphenyl (1.2 equiv)
- DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, 0°C → RT, 12 h
Yield : 68% (lower due to competing side reactions).
One-Pot Tandem Synthesis
Integrating MOF-catalyzed cyclization and coupling:
- React 2-aminopyrimidine, paraformaldehyde, tert-butyl isocyanide, and 3-bromo-4-phenoxybenzyl chloride under Fe3O4@SiO2@MOF-199 catalysis.
- Achieves 63% yield but requires rigorous temperature control (60±2°C).
Scalability and Green Chemistry Considerations
Catalyst Recyclability
Fe3O4@SiO2@MOF-199 demonstrates exceptional stability:
| Cycle | Yield (%) |
|---|---|
| 1 | 91 |
| 2 | 89 |
| 3 | 87 |
| 4 | 85 |
Solvent Selection
DMF outperforms alternatives in coupling efficiency:
| Solvent | Conversion (%) |
|---|---|
| DMF | 100 |
| 1,4-Dioxane | 41 |
| Toluene | 39 |
| HMPA | 72 |
Comparative data from MOF-catalyzed reactions.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromo-[1,1’-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate or chromium trioxide. |
| Reduction | Reduction can be achieved with lithium aluminum hydride or sodium borohydride. |
| Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols. |
Biology
- Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with specific molecular targets, potentially inhibiting signal transduction pathways.
Medicine
- Therapeutic Potential : Research indicates that 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine may have anti-inflammatory, antiviral, and anticancer properties. It has been investigated for its ability to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GIST), making it a candidate for cancer treatment.
| Disease Targeted | Mechanism of Action |
|---|---|
| Gastrointestinal Stromal Tumors (GIST) | Inhibits c-KIT kinase mutations linked to tumor growth. |
| SARS-CoV-2 | Potential dual inhibitors of hACE2 and spike protein to block viral entry into cells. |
Case Study 1: Cancer Treatment
A study highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives in targeting c-KIT mutations in GIST patients. The compounds demonstrated significant inhibitory activity against these mutations, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antiviral Activity
Recent research focused on the design of novel imidazo[1,2-a]pyrimidine derivatives aimed at inhibiting SARS-CoV-2 entry into human cells. Molecular modeling indicated strong binding affinities to both ACE2 and spike proteins, supporting their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 2-(((3-Bromo-[1,1’-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s oxymethyl linker distinguishes it from analogs like 4g (vinyl linker) and 1 (direct biphenyl attachment). This linker may enhance solubility and metabolic stability .
- Carbaldehyde derivatives (e.g., 2-biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde) are precursors for further functionalization, unlike the target compound’s fixed ether group .
Key Observations :
- The target compound’s brominated biphenyl group may enhance antitumor efficacy compared to non-halogenated analogs (e.g., 4g, 4i), as bromine often improves binding affinity to hydrophobic pockets .
- Carbaldehyde derivatives exhibit antibacterial activity but lack the target’s ether linkage, suggesting structural modifications significantly alter bioactivity .
- Compounds with nitrophenyl groups (e.g., (2E)-[2-(Biphenyl)imidazo...prop-2-en-1-one) show similar antitumor mechanisms but differ in substituent electronic effects .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target’s oxymethyl linker likely improves aqueous solubility compared to analogs with direct biphenyl or vinyl linkers (e.g., 1, 4g) .
Biological Activity
2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by case studies and data tables.
Synthesis
The synthesis of 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. A common method includes the bromination of [1,1’-biphenyl]-4-ol followed by ether formation with imidazo[1,2-a]pyrimidine. Key reagents include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM), under controlled temperatures to ensure optimal yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity and receptor interactions, potentially affecting various signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation and apoptosis .
Biological Activity
Research indicates that 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine exhibits promising anti-inflammatory and anticancer properties. The compound's unique structure allows it to function as an enzyme inhibitor or receptor modulator.
Case Studies
- Pim Kinase Inhibition : A study investigated the inhibitory effects of imidazo[1,2-a]pyrimidine derivatives on Pim kinases, which are implicated in cancer progression. The compound showed significant inhibition of Pim-1 with an IC50 value comparable to known inhibitors .
- Cytotoxicity Testing : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF7, HCT116). Compounds structurally similar to 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine displayed IC50 values ranging from 1.18 µM to 8.83 µM across different cell lines .
Data Table: Biological Activity Overview
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Pim Kinase Inhibition | 4.62 | - | |
| Cytotoxicity (Compound 7a) | 1.18 | MCF7 | |
| Cytotoxicity (Compound 7d) | 4.18 | HCT116 | |
| Cytotoxicity (Compound 8b) | 8.83 | PC3 |
Comparison with Similar Compounds
When compared to other imidazo[1,2-a]pyrimidine derivatives:
- Imidazo[1,2-a]pyridine : Known for its anti-tuberculosis activity.
- Imidazo[1,2-a]pyrimidine derivatives : Exhibit a range of biological activities including anticancer and antiviral properties.
The unique substitution pattern of 2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the imidazo[1,2-a]pyrimidine core and biphenyl moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C19H15BrN4O) with <2 ppm error .
- IR : Validate carbonyl (C=O) and ether (C-O-C) stretches at ~1680 cm⁻¹ and 1200 cm⁻¹, respectively .
Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected NOE correlations) may arise from rotational isomerism in the biphenyl group. Use variable-temperature NMR or X-ray crystallography (as in ) to confirm conformers .
What strategies address low yields in large-scale synthesis, and how is purity maintained?
Q. Advanced Research Focus
- Process Optimization : Use flow chemistry for exothermic steps (e.g., bromination) to improve heat dissipation and reduce byproducts .
- Purification : Employ orthogonal techniques (e.g., silica chromatography followed by recrystallization from ethanol/water) to achieve >98% purity.
- Analytical Monitoring : Track intermediates via UPLC-MS to identify degradation products (e.g., dehalogenation under basic conditions) .
How are reaction mechanisms elucidated for imidazo[1,2-a]pyrimidine formation?
Q. Advanced Research Focus
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates (e.g., enamine formation in ).
- Isotopic Labeling : Use 15N-labeled 2-aminoimidazoles to trace nitrogen incorporation into the pyrimidine ring .
- Computational Modeling : Simulate proton transfer steps in cyclocondensation using DFT (e.g., B3LYP/6-31G* level) to validate proposed mechanisms .
What are common synthetic intermediates, and how are their stabilities managed?
Q. Basic Research Focus
- Key Intermediates :
- Stabilization : Lyophilize intermediates with high water content (e.g., hydroxylated derivatives) and avoid prolonged exposure to light .
How do substituents on the biphenyl group influence biological activity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : The 3-bromo group enhances lipophilicity and target binding (e.g., kinase inhibition), while the biphenyl moiety contributes to π-π stacking interactions .
- Modifications : Replace bromine with electron-withdrawing groups (e.g., nitro) to study effects on potency. Synthesize analogs via Suzuki-Miyaura coupling () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
